Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H18FN3O2S2 and its molecular weight is 379.47. The purity is usually 95%.
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Scientific Research Applications
Biological Activities and Therapeutic Applications
- Compounds with structural similarities have been synthesized and evaluated for various biological activities. Notably, derivatives of piperazine, including those with thiourea and urea modifications, have shown promising antiviral and antimicrobial activities. Specific compounds demonstrated significant efficacy against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential for these molecules in agricultural and medical applications (Reddy et al., 2013). Similarly, certain derivatives containing penicillanic and cephalosporanic acid moieties have been explored for antimicrobial, antiurease, and antilipase activities, suggesting their utility in addressing drug-resistant infections and other health disorders (Başoğlu et al., 2013).
Synthesis and Chemical Properties
- The synthesis of related compounds involves various innovative approaches, including microwave-assisted synthesis and solvent-free reactions, to enhance the efficiency and yield of desired products. For instance, a microwave-assisted method was employed to obtain hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, showcasing the versatility of piperazine derivatives in synthesizing complex molecules with significant biological activities (Başoğlu et al., 2013). Another example is the synthesis of thiourea derivatives of piperazine, which exhibited antiviral and antimicrobial properties, highlighting the methodological advancements in chemical synthesis (Reddy et al., 2013).
Potential for Imaging and Diagnostic Applications
- Research into carbon-11-labeled carboxamide derivatives, including fluorine-substituted piperazine compounds, has explored their use as potential PET (Positron Emission Tomography) radioligands for imaging dopamine D3 receptors. This work demonstrates the application of fluorine-substituted piperazine derivatives in neuroimaging, potentially aiding in the diagnosis and study of neurological disorders (Gao et al., 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound’s interaction with these targets results in a reduction of the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) .
Biochemical Pathways
The compound affects the biochemical pathways associated with nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the normal function of these pathways, leading to downstream effects that are yet to be fully understood.
Pharmacokinetics
It is known that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 . This suggests that the compound’s structure plays a significant role in its bioavailability and efficacy.
Result of Action
The result of the compound’s action is a reduction in the uptake of uridine, a nucleoside, by ENT1 and ENT2 . This could potentially disrupt the normal function of cells that rely on these transporters for nucleotide synthesis and regulation of adenosine function .
Properties
IUPAC Name |
methyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S2/c1-23-16(22)15-13(6-11-25-15)19-17(24)21-9-7-20(8-10-21)14-5-3-2-4-12(14)18/h2-6,11H,7-10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRNQADFEVXROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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